molecular formula C10H12O5S2 B15228791 1,1-Dioxidothietan-3-yl 4-methylbenzenesulfonate CAS No. 66892-74-8

1,1-Dioxidothietan-3-yl 4-methylbenzenesulfonate

Cat. No.: B15228791
CAS No.: 66892-74-8
M. Wt: 276.3 g/mol
InChI Key: PPNLSVYMLIKFFC-UHFFFAOYSA-N
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Description

1,1-Dioxidothietan-3-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C10H10O5S2. This compound is known for its unique structure, which includes a dioxidothietane ring and a methylbenzenesulfonate group. It has a molecular weight of 276.3 g/mol and is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dioxidothietan-3-yl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable dioxidothietane precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxidothietan-3-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfinate or thiol derivatives, and various substituted compounds depending on the nucleophile used .

Scientific Research Applications

1,1-Dioxidothietan-3-yl 4-methylbenzenesulfonate is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dioxidothietan-3-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these reactions are still under investigation, but they are believed to involve the formation of reactive intermediates that facilitate the covalent modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-Dioxidothietan-3-yl)ethyl 4-methylbenzenesulfonate
  • 1,1-Dioxidothietan-3-yl 4-methylbenzenesulfonate derivatives

Uniqueness

This compound is unique due to its specific combination of a dioxidothietane ring and a methylbenzenesulfonate group. This structure imparts distinctive chemical properties, making it valuable for various research applications. Compared to similar compounds, it offers a unique reactivity profile and potential for diverse chemical transformations .

Properties

IUPAC Name

(1,1-dioxothietan-3-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S2/c1-8-2-4-10(5-3-8)17(13,14)15-9-6-16(11,12)7-9/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNLSVYMLIKFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304754
Record name 1,1-Dioxo-1lambda~6~-thietan-3-yl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66892-74-8
Record name NSC167185
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167185
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-Dioxo-1lambda~6~-thietan-3-yl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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